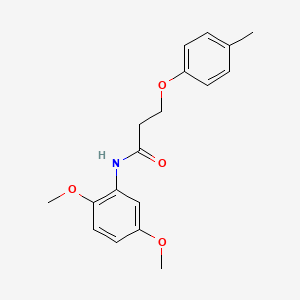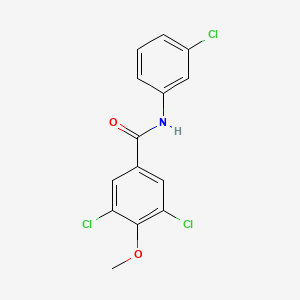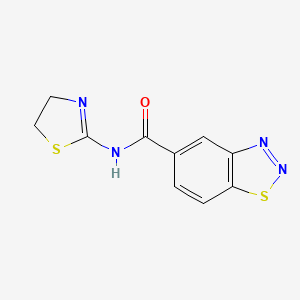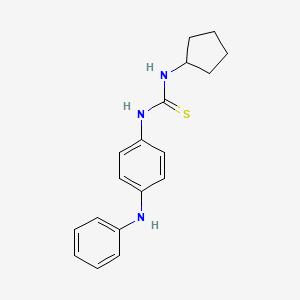![molecular formula C16H13ClN2O2 B5813836 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is also known as CPOP and has a molecular formula of C17H14ClNO2. In
Wirkmechanismus
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound can reduce inflammation, pain, and fever. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to reduce inflammation, pain, and fever in animal models. In addition, this compound has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high yield in synthesis. Additionally, this compound has been shown to exhibit various biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is investigating its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is exploring its antibacterial and antifungal activities, with the aim of developing new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for treating various inflammatory conditions.
Synthesemethoden
The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzyl alcohol with 4-methylbenzohydrazide in the presence of a base such as sodium hydroxide. The resulting product is then treated with phosphorus oxychloride to form the oxadiazole ring. The synthesis of this compound has been reported in various scientific journals, and the yield of the reaction is typically high.
Wissenschaftliche Forschungsanwendungen
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential pharmaceutical applications. This compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-6-8-12(9-7-11)16-18-15(21-19-16)10-20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCQODHAUDIBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)

![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)



![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)

![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)